Lipophilicity (XLogP3) Comparison for Membrane Permeability Assessment
The calculated lipophilicity (XLogP3) of 6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene is 5.4 [1], a value significantly higher than that of mono-halogenated naphthalenes like 1-bromonaphthalene (XLogP3 ~3.9) and 1-chloronaphthalene (XLogP3 ~3.8). This enhanced lipophilicity, driven by the combined presence of bromine, chlorine, and the difluoromethoxy group, directly correlates with increased membrane permeability and potentially improved oral bioavailability, making it a distinct choice for programs targeting intracellular or CNS targets.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 5.4 |
| Comparator Or Baseline | 1-Bromonaphthalene (XLogP3 ~3.9) and 1-Chloronaphthalene (XLogP3 ~3.8) |
| Quantified Difference | XLogP3 difference of approximately +1.5 to +1.6 |
| Conditions | Computed property based on molecular structure; standard in silico models for ADME prediction. |
Why This Matters
This difference in lipophilicity directly impacts a compound's ability to passively diffuse across lipid bilayers, a critical factor for cellular permeability and oral absorption.
- [1] PubChem. (2026). 6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene. CID 146035205. National Center for Biotechnology Information. View Source
